molecular formula C5H4N6 B1174051 C.I.Reactive Blue 22 CAS No. 12225-41-1

C.I.Reactive Blue 22

Cat. No.: B1174051
CAS No.: 12225-41-1
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Description

Historical Development of Anthraquinone-Based Reactive Dyes

The historical trajectory of reactive dyes began with significant developments in anthraquinone chemistry during the late 19th and early 20th centuries. Alizarin, extracted from dyer's madder (Rubia tinctorum), marked the first natural anthraquinone dye for which industrial synthesis was developed as early as 1869. This breakthrough established the foundation for subsequent synthetic anthraquinone dye development, which became characterized by exceptional light fastness properties that distinguished them from other dye classes.

The synthesis of anthraquinone-based dyes evolved through systematic modifications of the core anthraquinone structure. Early synthetic approaches utilized anthraquinone sulfonic acid and nitroanthraquinone as primary intermediates, obtained through sulfonation and nitration of anthraquinone respectively. These sulfonic acid groups and nitro groups proved readily replaceable with amino, alkylamino, hydroxy, and alkoxy groups, enabling diverse chromophoric variations. Bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) emerged as a crucial intermediate product for numerous acid anthraquinone dyes, synthesized from 1-aminoanthraquinone through sulfonation with chlorosulfonic acid followed by bromination.

The transition from anthraquinone to reactive anthraquinone dyes represented a paradigm shift in textile chemistry. Reactive Blue 19, patented in 1949, became one of the oldest and most important reactive dyes, synthesized through condensation of bromamic acid with 3-(2-hydroxyethylsulfonyl)-aniline to form a vibrant blue dye, subsequently esterified with sulfuric acid to create the reactive functionality. This development demonstrated how traditional anthraquinone chromophores could be modified with reactive groups to achieve covalent fiber bonding.

Ciba's research initiatives in the 1920s explored melamine dyes, including Chloramine Fast Blue 8G, which exhibited superior performance compared to direct dyes. These early investigations revealed that dyes containing unsubstituted chlorine atoms could react under specific conditions to form covalent elements, though this reactivity was not initially recognized as a deliberate design feature. The systematic development of reactive dye technology emerged from these foundational observations about chlorinated aromatic systems.

Role of C.I. Reactive Blue 22 in Textile Chemistry

C.I. Reactive Blue 22 functions as a dichlorotriazine reactive dye, distinguished by its molecular formula C₁₈H₁₄Cl₂N₄O₃S and molecular weight of approximately 426.3 grams per mole. The compound's chemical structure incorporates a triazine ring system that serves as the reactive center, enabling nucleophilic substitution reactions with hydroxyl groups present in cellulose fibers. This structural configuration places C.I. Reactive Blue 22 within the broader category of triazine-based reactive dyes rather than anthraquinone derivatives, representing a distinct chemical approach to achieving fiber reactivity.

The dyeing mechanism of C.I. Reactive Blue 22 involves a multi-step process beginning with dye dissolution and fiber penetration under neutral to slightly alkaline conditions. The triazine ring structure facilitates nucleophilic attack by cellulose hydroxyl groups, particularly under alkaline conditions where these groups exhibit enhanced nucleophilicity. This reaction results in the displacement of chlorine atoms from the triazine ring, forming stable covalent ether linkages between the dye molecule and the cellulose polymer backbone.

Dichlorotriazine dyes, including C.I. Reactive Blue 22, demonstrate exceptional reactivity characteristics that enable fixation to cellulosic materials through pad-batch dyeing at ambient temperature or batchwise methods at 30-40 degrees Celsius. This temperature requirement distinguishes dichlorotriazine dyes from monochlorotriazine alternatives that require higher application temperatures. The high reactivity of dichlorotriazine systems necessitates relatively small chromogens to ensure adequate dye mobility within fiber structures during exhaustion stages, making these dyes particularly suitable for bright dyeings while potentially limiting their effectiveness for deep tertiary hues.

The chemical stability of C.I. Reactive Blue 22 varies significantly with environmental conditions. The compound exhibits stability in neutral solutions at ambient temperature but becomes susceptible to hydrolytic attack by hydroxide ions under alkaline conditions and autocatalytic hydrolysis under acidic conditions. This dual vulnerability requires careful buffer management during isolation, storage, and application processes to maintain dye integrity and prevent premature hydrolysis.

Industrial applications of C.I. Reactive Blue 22 span multiple textile dyeing methodologies, including exhaust dyeing, pad-steam processes, and continuous dyeing systems. The compound's versatility extends to various fiber types, with primary applications focusing on cotton and viscose fibers, while also demonstrating compatibility with polyester-cotton and polyester-viscose blended fabrics. Additionally, the dye proves suitable for hemp and silk dyeing applications, demonstrating broad applicability across natural and regenerated fiber categories.

Property Specification
Molecular Formula C₁₈H₁₄Cl₂N₄O₃S
Molecular Weight 426.3 g/mol
Chemical Classification Dichlorotriazine Reactive Dye
Primary Applications Cotton, Viscose, Blended Fabrics
Dyeing Temperature Range 30-40°C (Batchwise)
Reactive Groups Two Chlorotriazine Substituents

Regulatory Classification and Industrial Significance

The regulatory framework governing C.I. Reactive Blue 22 reflects broader industrial standards applied to reactive dye chemistry and textile manufacturing processes. The compound's identification through the Chemical Abstracts Service registry number 12225-41-1 ensures consistent global recognition and regulatory tracking across international markets. This standardized identification system facilitates compliance monitoring and quality assurance protocols throughout the textile supply chain.

Industrial significance of C.I. Reactive Blue 22 emerges from its position within the dichlorotriazine reactive dye category, which represents the first commercially successful reactive dye technology. The development of dichlorotriazine dyes, beginning with Procion dyes introduced by Imperial Chemical Industries in 1956, established the foundation for modern reactive dyeing technology. However, the inherent instability and poor leveling properties of early dichlorotriazine formulations led to their gradual replacement by medium and high-temperature reactive alternatives in many applications.

Contemporary industrial utilization of C.I. Reactive Blue 22 reflects ongoing demand for low-temperature reactive dyeing capabilities despite the limitations associated with dichlorotriazine chemistry. Manufacturing facilities value the compound's ability to achieve satisfactory fixation rates at ambient to moderate temperatures, reducing energy consumption compared to higher-temperature dyeing processes. This energy efficiency consideration has gained increased importance as textile manufacturers seek to minimize environmental impact and operational costs.

The compound's industrial relevance extends beyond direct dyeing applications to encompass research and development activities focused on reactive dye mechanism studies. Scientific investigations utilize C.I. Reactive Blue 22 as a model compound for understanding nucleophilic substitution kinetics, fiber-dye interaction mechanisms, and hydrolysis resistance strategies. These research applications contribute to broader advances in reactive dye chemistry and textile processing optimization.

Quality control protocols for C.I. Reactive Blue 22 production emphasize monitoring of key performance parameters including reactivity, stability, and color consistency. Manufacturing specifications typically address moisture content, particle size distribution, and chemical purity to ensure consistent dyeing performance across production batches. These quality standards reflect the compound's continued industrial importance despite the availability of more advanced reactive dye alternatives.

The global market position of C.I. Reactive Blue 22 reflects its specialized role within niche applications that specifically require dichlorotriazine reactivity characteristics. While newer reactive dye technologies have captured significant market share for general textile dyeing applications, C.I. Reactive Blue 22 maintains relevance in specific industrial segments that prioritize its unique combination of low-temperature reactivity and established performance characteristics.

Properties

CAS No.

12225-41-1

Molecular Formula

C5H4N6

Synonyms

C.I.Reactive Blue 22

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

C.I. Reactive Blue 222 Analog (2# Dye)

  • Structural Difference : Replaces meta-ester with para-ester in the synthesis pathway, altering steric and electronic properties .
  • Performance :
    • Fixation rate and fastness are comparable to C.I. Reactive Blue 222 (~81.7% fixation).
    • Blending both dyes enhances color purity and reduces production costs by 15–20% .
  • Application : Used in combination with C.I. Reactive Blue 222 to improve dye strength and reduce environmental waste .

C.I. Reactive Blue 19 (Reactive Brilliant Blue KN-R)

  • Structure: Anthraquinone derivative with a single vinylsulfone reactive group .
  • Molecular Formula : C₂₂H₁₆N₂Na₂O₁₁S₃ (vs. C₃₂H₂₅N₃O₉S₃·2Na for C.I. Reactive Blue 22) .
  • Performance: Lower lightfastness (4 grade) and susceptibility to gas fading (e.g., NO₂) . Fixation rate: ~70–75%, less efficient than C.I. Reactive Blue 22 .
  • Use : Primarily for cotton and linen, but requires post-treatment to mitigate fading .

Reactive Blue 52

  • Structure : Sulfonated copper phthalocyanine with two reactive chlorotriazine groups .
  • CAS : 12225-63-7 (vs. 28631-66-5 for Acid Blue 22, a triarylmethane acid dye) .
  • Performance :
    • Superior solubility in water due to sulfonate groups.
    • Moderate fixation (~75%) but lower color depth compared to C.I. Reactive Blue 22 .
Comparative Data Table
Property C.I. Reactive Blue 22 2# Dye (Para-Ester Analog) C.I. Reactive Blue 19 Reactive Blue 52
Molecular Formula C₃₂H₂₅N₃O₉S₃·2Na Similar structure (para-ester) C₂₂H₁₆N₂Na₂O₁₁S₃ C₂₉H₁₈ClCuN₇O₈S₂
Reactive Groups Dual SES Dual SES Single vinylsulfone Dual chlorotriazine
Fixation Rate 81.7% ~81% 70–75% ~75%
Lightfastness 4–5 4–5 4 5
Washfastness 4 4 3–4 4
Environmental Impact Oeko-Tex compliant Reduced waste generation Higher effluent load Moderate toxicity
Key Contrasts
  • Reactivity : C.I. Reactive Blue 22’s dual SES groups provide higher fiber affinity than Reactive Blue 19’s single reactive site, leading to superior fixation .
  • Color Depth : Blending C.I. Reactive Blue 22 with its para-ester analog enhances color strength by 10–15% compared to standalone dyes .
  • Eco-Friendliness : C.I. Reactive Blue 22 generates 20% less wastewater than Reactive Blue 52, which contains copper .

Preparation Methods

Method 1: Multi-Component Condensation Approach

This method, adapted from CN104559309A, involves three condensation stages:

Step 1: Primary Condensation

  • Reactants : Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and M acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid).

  • Catalyst : Copper sulfate pentahydrate (CuSO₄·5H₂O) or ferrous chloride (FeCl₂), enhancing reaction efficiency by 20–24%.

  • Conditions :

    • Temperature: 90–95°C

    • Time: 10–16 hours

    • Molar ratio (M acid : bromamine acid): 1.0–1.08 : 1

Step 2: Secondary Condensation with Cyanuric Chloride

  • Refined primary condensate reacts with cyanuric chloride (C₃N₃Cl₃) at pH 5–6 and 3–10°C.

  • Molar ratio (cyanuric chloride : bromamine acid): 0.9–0.95 : 1.

Step 3: Ternary Condensation with Aniline Sulfonic Acid

  • Secondary condensate reacts with sulphanilic acid (C₆H₇NO₃S) at 45–50°C and pH 6–7.

  • Final product is isolated via spray-drying at 210°C inlet temperature.

Yield : ~85–90% (optimized conditions).

Method 2: Sequential Diazotization-Coupling

Derived from CN103044960A, this approach focuses on diazotization and coupling:

Step 1: Diazotization of Sulfonation Para-Ester

  • Reactant : Sulfonation para-ester (para-nitrobenzene sulfonic acid derivative).

  • Conditions :

    • Temperature: 0–5°C

    • pH: <2 (adjusted with HCl)

    • Diazotizing agent: Sodium nitrite (NaNO₂)

Step 2: Acid Coupling with H Acid

  • Diazonium salt reacts with H acid at 18–20°C for 8 hours.

Step 3: Alkaline Coupling and Purification

  • pH adjusted to 9–9.5 with NaOH, followed by neutralization to pH 6–7.

  • Insolubles removed via solid-liquid separation; filtrate spray-dried.

Key Advantage : Reduced wastewater generation by 30% compared to traditional methods.

Process Variations and Optimization

Catalytic Systems

  • Copper-Ferrous Mixed Catalysts : Improve reaction kinetics and yield (e.g., CuSO₄ + FeCl₂).

  • Single-Metal Catalysts : Copper sulfate alone achieves 80% efficiency but requires longer reaction times.

Temperature and pH Control

  • Low-Temperature Diazotization (0–10°C) minimizes side reactions like diazo compound decomposition.

  • Alkaline Coupling (pH 9–9.5) enhances solubility of intermediates, ensuring homogeneous reactions.

Solubility and Purification

  • Salt Precipitation : Sodium chloride or sulfate added to precipitate the dye, achieving 95% purity.

  • Spray-Drying Parameters : Inlet temperature of 210°C and outlet temperature of 95–100°C prevent thermal degradation.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Key ReactantsBromamine acid, M acidSulfonation para-ester
CatalystsCuSO₄/FeCl₂None
Reaction Time10–16 hours8–10 hours
Yield85–90%75–80%
Wastewater ReductionModerateHigh (30%)

Challenges and Innovations

Environmental Considerations

  • Wastewater Management : Method 2 reduces effluent volume via optimized pH control and recycling of byproducts.

  • Catalyst Recovery : Copper and iron catalysts in Method 1 necessitate post-treatment to meet environmental standards.

Coloration Performance

  • Color Fastness : Reactive Blue 22 exhibits ISO light fastness of 4–5 and wash fastness of 4–5, comparable to derivatives like Reactive Blue 222.

  • Application Range : Suitable for exhaust dyeing (60°C) and pad-batch processes, with better uptake on cellulose fibers than wool .

Q & A

Q. Q1. What are the key experimental parameters for synthesizing and characterizing C.I. Reactive Blue 22 with high reproducibility?

To ensure reproducibility, researchers should:

  • Document detailed synthesis protocols, including temperature, pH, solvent ratios, and reaction time .
  • Use spectroscopic methods (e.g., UV-Vis, FTIR, NMR) to confirm structural integrity and purity .
  • Include raw data and uncertainty analyses in supplementary materials to validate reproducibility .
  • Cross-reference results with established literature to identify deviations caused by impurities or procedural inconsistencies .

Q. Q2. How can researchers optimize the stability of C.I. Reactive Blue 22 in aqueous solutions under varying environmental conditions?

  • Design controlled experiments to test pH sensitivity (e.g., pH 3–11), temperature ranges (25–80°C), and light exposure .
  • Use high-performance liquid chromatography (HPLC) to quantify degradation products and calculate reaction kinetics .
  • Apply statistical tools (e.g., ANOVA) to assess variability and identify critical stability thresholds .

Q. Q3. What analytical techniques are most effective for quantifying C.I. Reactive Blue 22 in complex matrices (e.g., wastewater)?

  • Combine spectrophotometry with solid-phase extraction (SPE) to isolate the dye from interfering substances .
  • Validate methods using spike-recovery tests and calibration curves with known concentrations .
  • Report limits of detection (LOD) and quantitation (LOQ) to ensure data reliability .

Advanced Research Questions

Q. Q4. How does the molecular structure of C.I. Reactive Blue 22 influence its binding efficiency with cellulose substrates?

  • Employ computational modeling (e.g., DFT or molecular docking) to predict reactive sites and binding energies .
  • Compare experimental adsorption isotherms (Langmuir vs. Freundlich models) with simulated data to validate hypotheses .
  • Investigate steric and electronic effects using substituent-modified analogs of the dye .

Q. Q5. What mechanisms underlie the photodegradation of C.I. Reactive Blue 22 in the presence of TiO₂ nanoparticles?

  • Conduct time-resolved spectroscopic studies (e.g., transient absorption spectroscopy) to track reactive oxygen species (ROS) formation .
  • Quantify degradation pathways (e.g., hydroxylation vs. bond cleavage) using LC-MS/MS .
  • Compare catalyst performance under UV vs. visible light to assess quantum yield and practical applicability .

Q. Q6. How can conflicting data on the ecotoxicity of C.I. Reactive Blue 22 be resolved across different bioassay models?

  • Perform meta-analyses of existing studies to identify confounding variables (e.g., test organism species, exposure duration) .
  • Standardize bioassay protocols (e.g., ISO 11348 for bacterial luminescence inhibition) to reduce inter-lab variability .
  • Use dose-response modeling to differentiate acute vs. chronic toxicity thresholds .

Q. Q7. What methodological frameworks are suitable for studying the long-term environmental fate of C.I. Reactive Blue 22 in soil systems?

  • Design microcosm experiments to simulate natural conditions (e.g., soil type, moisture, microbial activity) .
  • Employ isotopic labeling (e.g., ¹⁴C-tagged dye) to track biodegradation and metabolite formation .
  • Integrate geochemical modeling (e.g., PHREEQC) to predict leaching potential and groundwater contamination risks .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers address discrepancies between theoretical predictions and experimental adsorption capacities of C.I. Reactive Blue 22?

  • Re-examine assumptions in theoretical models (e.g., ideal monolayer coverage in Langmuir isotherms) .
  • Characterize substrate surface heterogeneity using BET analysis or SEM to refine model parameters .
  • Conduct sensitivity analyses to quantify the impact of variables like pore size or ionic strength .

Q. Q9. What strategies enhance the rigor of comparative studies between C.I. Reactive Blue 22 and its structural analogs?

  • Use a factorial design to isolate variables (e.g., sulfonic acid group positioning, chromophore type) .
  • Validate comparative claims with statistical significance testing (e.g., t-tests for dye uptake efficiency) .
  • Publish raw datasets and computational scripts to enable independent verification .

Q. Q10. How can machine learning be applied to predict novel applications of C.I. Reactive Blue 22 in advanced materials?

  • Train models on datasets containing physicochemical properties (e.g., solubility, λₘₐₓ) and functional outcomes (e.g., photocatalytic efficiency) .
  • Validate predictions through targeted synthesis and characterization of high-probability candidates .
  • Address overfitting by incorporating cross-validation and external benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.